6-Bromo-4-chloro-2-isopropylquinoline hydrochloride
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Overview
Description
6-Bromo-4-chloro-2-isopropylquinoline hydrochloride is a chemical compound with the empirical formula C12H11BrClN · HCl and a molecular weight of 321.04 g/mol . It is a quinoline derivative that has been the subject of scientific research due to its various physical, chemical, and biological properties .
Preparation Methods
The synthesis of 6-Bromo-4-chloro-2-isopropylquinoline hydrochloride typically involves multi-step organic reactionsThe isopropyl group is then introduced, and the final step involves the formation of the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents .
Chemical Reactions Analysis
6-Bromo-4-chloro-2-isopropylquinoline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-4-chloro-2-isopropylquinoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-isopropylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Bromo-4-chloro-2-isopropylquinoline hydrochloride can be compared with other similar compounds, such as:
- 6-Bromo-4-chloro-2-butylquinoline hydrochloride
- 6-Bromo-4-hydrazinoquinoline hydrochloride
- 6-Bromo-4-chloro-2-propylquinoline
- 6-Bromo-4-chloro-2-phenylquinoline
These compounds share a similar quinoline core but differ in the substituents attached to the ring. The unique combination of bromine, chlorine, and isopropyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
6-bromo-4-chloro-2-propan-2-ylquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN.ClH/c1-7(2)12-6-10(14)9-5-8(13)3-4-11(9)15-12;/h3-7H,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPXTZSHWUMPIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrCl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588924 |
Source
|
Record name | 6-Bromo-4-chloro-2-(propan-2-yl)quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170370-51-0 |
Source
|
Record name | 6-Bromo-4-chloro-2-(propan-2-yl)quinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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